Cas no 1638761-07-5 (3-bromothieno[3,2-c]pyridin-7-amine)

3-Bromothieno[3,2-c]pyridin-7-amine is a heterocyclic compound featuring a fused thienopyridine core with a bromine substituent at the 3-position and an amino group at the 7-position. This structure offers versatile reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates further functionalization via cross-coupling reactions, while the amino group provides a handle for derivatization or conjugation. Its rigid, planar scaffold is advantageous for designing bioactive molecules with enhanced binding affinity. The compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications, particularly in the development of novel therapeutic agents.
3-bromothieno[3,2-c]pyridin-7-amine structure
1638761-07-5 structure
Product name:3-bromothieno[3,2-c]pyridin-7-amine
CAS No:1638761-07-5
MF:C7H5BrN2S
MW:229.096998929977
CID:5151829

3-bromothieno[3,2-c]pyridin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 3-bromothieno[3,2-c]pyridin-7-amine
    • Inchi: 1S/C7H5BrN2S/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3H,9H2
    • InChI Key: BNVKCBJUQONLFZ-UHFFFAOYSA-N
    • SMILES: C1=NC=C(N)C2SC=C(Br)C1=2

3-bromothieno[3,2-c]pyridin-7-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-500MG
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
500MG
¥ 5,121.00 2023-04-14
Chemenu
CM392141-1g
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%+
1g
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-250MG
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
250MG
¥ 3,075.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-250mg
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
250mg
¥3073.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-500.0mg
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
500.0mg
¥5117.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-100mg
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
100mg
¥1919.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-100.0mg
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
100.0mg
¥1919.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-5G
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
5g
¥ 23,047.00 2023-04-14
Chemenu
CM392141-500mg
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%+
500mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ1937-100MG
3-bromothieno[3,2-c]pyridin-7-amine
1638761-07-5 95%
100MG
¥ 1,920.00 2023-04-14

3-bromothieno[3,2-c]pyridin-7-amine Related Literature

Additional information on 3-bromothieno[3,2-c]pyridin-7-amine

Research Brief on 3-Bromothieno[3,2-c]pyridin-7-amine (CAS: 1638761-07-5): Recent Advances and Applications

3-Bromothieno[3,2-c]pyridin-7-amine (CAS: 1638761-07-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the bromothienopyridine core, make it a promising scaffold for the development of novel pharmaceuticals targeting various diseases.

Recent studies have highlighted the versatility of 3-bromothieno[3,2-c]pyridin-7-amine as a building block in organic synthesis. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of kinase inhibitors, particularly those targeting the JAK-STAT signaling pathway. The bromine atom at the 3-position allows for further functionalization via cross-coupling reactions, enabling the introduction of diverse pharmacophores to enhance biological activity and selectivity.

In the context of drug discovery, 3-bromothieno[3,2-c]pyridin-7-amine has shown promising results as a precursor for anticancer agents. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound exhibited potent inhibitory activity against several cancer cell lines, including breast and lung cancer, with IC50 values in the low micromolar range. The mechanism of action appears to involve the disruption of microtubule dynamics, suggesting potential as a novel chemotherapeutic agent.

Beyond oncology, research has explored the compound's applications in central nervous system (CNS) disorders. A recent study in ACS Chemical Neuroscience (2023) identified 3-bromothieno[3,2-c]pyridin-7-amine derivatives as modulators of serotonin receptors, with potential implications for treating depression and anxiety disorders. The amine functionality at the 7-position was found to be critical for receptor binding affinity, providing a structural basis for further optimization.

The synthetic accessibility of 3-bromothieno[3,2-c]pyridin-7-amine has also been a focus of recent research. A 2024 publication in Organic Process Research & Development described a scalable, cost-effective synthesis route with improved yield and purity. This advancement addresses previous challenges in large-scale production, facilitating further pharmacological evaluation and potential clinical translation.

Looking forward, the unique properties of 3-bromothieno[3,2-c]pyridin-7-amine position it as a valuable tool in chemical biology and drug discovery. Current research efforts are exploring its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation strategies. Additionally, its potential in combination therapies and as a fluorescent probe for biological imaging are emerging areas of investigation that may yield significant breakthroughs in the coming years.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1638761-07-5)3-bromothieno[3,2-c]pyridin-7-amine
A1068835
Purity:99%
Quantity:1g
Price ($):1279.0